4-(4-Methoxyphenoxy)aniline hydrochloride
Overview
Description
“4-(4-Methoxyphenoxy)aniline hydrochloride” is a chemical compound with the molecular formula C13H14ClNO2 . It has a molecular weight of 251.71 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H13NO2.ClH/c1-15-11-6-8-13 (9-7-11)16-12-4-2-10 (14)3-5-12;/h2-9H,14H2,1H3;1H
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The melting point of “this compound” is 210°C . Its molecular weight is 251.71 .Scientific Research Applications
1. Optimization in Src Kinase Inhibition
The compound 4-(4-Methoxyphenoxy)aniline hydrochloride and its analogs show potential in inhibiting Src kinase activity. Studies like the one by Boschelli et al. (2001) demonstrated the optimization of similar compounds for increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer treatment research (Boschelli et al., 2001).
2. Synthesis and Characterization in Organic Chemistry
Research by Ramasamy et al. (2010) explored the synthesis of substituted 4-methoxy-1H-quinolin-2-ones from various substituted anilines, including compounds structurally similar to this compound. This kind of research contributes to the broader understanding of chemical synthesis and characterization in organic chemistry (Ramasamy et al., 2010).
3. Involvement in Enzymatic Processes
Studies like the one conducted by Cambou et al. (1984) on aniline hydroxylase activities demonstrate the involvement of compounds like this compound in enzymatic processes, particularly in the context of hemoglobin function. This research has implications for understanding biochemical pathways and drug development (Cambou et al., 1984).
4. Ultrasonic Degradation Studies
The study by Jiang et al. (2002) looked into the ultrasonic degradation of aromatic compounds like aniline, which is structurally related to this compound. This kind of research is significant in environmental chemistry, especially for understanding the degradation pathways of organic pollutants (Jiang et al., 2002).
5. Electrocatalytic Oxidation Research
Li et al. (2003) conducted a study on aniline degradation through electrocatalytic oxidation, which is relevant for compounds like this compound. Such research has applications in environmental remediation and wastewater treatment (Li et al., 2003).
6. Synthesis and Antimicrobial Activity
Research on novel quinazolinone derivatives by Habib et al. (2013), which includes reactions with primary aromatic amines similar to this compound, contributes to understanding their antimicrobial properties. This research has implications for the development of new antibiotics and antifungal agents (Habib et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxyphenoxy)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12;/h2-9H,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDSMFJNISZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.